Galanin(5-29) (pig) is a synthetic fragment of the naturally occurring neuropeptide galanin, which is encoded by the GAL gene. This peptide is primarily expressed in the central nervous system and gastrointestinal tract of mammals, including humans and pigs. Galanin plays significant roles in various physiological processes such as modulation of neurotransmission, regulation of hormone secretion, and involvement in sleep and feeding behaviors. The specific fragment, galanin(5-29), represents a portion of the full-length galanin peptide, which consists of 30 amino acids in humans and 29 in pigs. This fragment retains functional properties that are crucial for receptor binding and signaling.
The original discovery of galanin occurred in 1978 when it was isolated from porcine intestinal extracts by Professor Viktor Mutt and his team at the Karolinska Institute. The complete structure was elucidated in 1983, leading to further understanding of its biological significance and receptor interactions .
The synthesis of galanin(5-29) can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
Methods:
Technical Details:
The molecular structure of galanin(5-29) consists of a sequence of amino acids that includes critical residues for receptor binding.
Structure Data:
The structural integrity is vital for its interaction with galanin receptors (GALR1, GALR2, GALR3), which mediate its physiological effects.
Galanin(5-29) participates in several biochemical reactions primarily involving receptor binding and intracellular signaling pathways.
Reactions:
Technical Details:
The mechanism through which galanin(5-29) exerts its effects involves several steps:
Data from studies indicate that different receptor subtypes may mediate distinct physiological effects depending on their location within the body .
Galanin(5-29) exhibits several notable physical and chemical properties:
Relevant analyses include chromatographic techniques (e.g., high-performance liquid chromatography) used for purity assessment and structural verification .
Galanin(5-29) has several scientific applications:
The ongoing research into galanin peptides continues to unveil their complex roles in physiology and potential therapeutic applications .
The galanin neuropeptide system constitutes a multifaceted signaling network critical for regulating diverse physiological processes, including nociception, cognition, metabolism, and neuroendocrine functions. Initially isolated from porcine intestine in 1983, galanin exists as a 29-amino acid peptide in rodents and a 30-amino acid form in humans, featuring a highly conserved N-terminal region (residues 1-15) crucial for receptor binding [5] [8]. Galanin(5-29) represents a proteolytically processed C-terminal fragment derived from the full-length endogenous porcine galanin peptide. This fragment retains significant structural complexity, as evidenced by its extensive 123-amino acid precursor structure and intricate post-translational modifications [1] [8]. The galanin peptide family has expanded through gene duplication and alternative splicing events to include galanin message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin, each exhibiting distinct tissue distributions and physiological activities [2] [6] [8]. Within this family, proteolytic processing generates biologically active fragments like galanin(5-29), which exhibit pharmacological profiles distinct from the full-length peptide, thereby expanding the functional repertoire of galaninergic signaling [8] [10].
Table 1: Key Members of the Galanin Peptide Family and Their Characteristics
Peptide | Amino Acid Length | Derivation | Conserved Domains | Primary Functions |
---|---|---|---|---|
Galanin | 29/30 (species-dependent) | Preprogalanin cleavage | N-terminal 1-15 | Neurotransmission modulation, feeding behavior |
Galanin(5-29) | 25 | Proteolytic cleavage of galanin | Variable C-terminal region | Potential antagonist activity, GMAP precursor |
GMAP | 59-60 | C-terminal region of preprogalanin | Phosphorylated serine residues | Antifungal activity, spinal reflexes |
GALP | 60 | Separate gene (GALP) | Galanin-like 9-21 sequence | Energy homeostasis, reproduction |
Alarin | 25 | GALP gene splice variant (exon 3 skip) | N-terminal alanine, C-terminal serine | Vasoactive effects, ganglionic differentiation |
The biosynthesis of galanin peptides initiates with the translation of the GAL gene into a 123-amino acid preprogalanin precursor. This precursor undergoes proteolytic cleavage by prohormone convertases to liberate the mature galanin peptide (residues 33-62 in humans) and galanin message-associated peptide (GMAP, residues 63-104/123) [2] [8]. Crucially, galanin(5-29) (pig) represents a synthetic fragment corresponding to residues 5-29 of the endogenous porcine galanin sequence, generated through additional processing steps that remove the N-terminal tetrapeptide [1]. Evolutionary analyses reveal remarkable conservation of the galanin sequence across mammalian species, with approximately 90% sequence identity between porcine and human galanin [5] [8]. This conservation underscores the functional importance of galanin signaling in fundamental physiological processes. The expansion of the galanin peptide family through molecular evolution includes GALP, which shares sequence homology (residues 9-21) with the N-terminus of galanin, and alarin, a 25-amino acid peptide produced through alternative splicing of the GALP gene that excludes exon 3 [6] [8]. Unlike these distinct gene products, galanin(5-29) exemplifies how post-translational processing of a single precursor can generate peptides with potentially divergent biological activities, expanding the signaling capabilities beyond the parent molecule [8] [10].
The structural architecture of galanin(5-29) features significant complexity despite its fragmentary nature. Canonical SMILES representations and InChIKey identifiers (FIXINIMRYLWICD-KAQLENNSSA-N) confirm its peptide nature and stereochemical specificity [1] [9]. Secondary structure predictions indicate that while the full-length galanin exhibits five alpha helices and two beta strands, the conformational properties of galanin(5-29) remain less characterized but likely retain elements of this organized structure [2]. The evolutionary trajectory of galanin peptides suggests neofunctionalization events where gene duplication and alternative splicing mechanisms allowed diversification of physiological functions—from neurotransmission modulation by galanin to metabolic regulation by GALP and vasoactive roles by alarin [6] [8]. Within this framework, proteolytic fragments like galanin(5-29) may represent an additional layer of functional diversification, fine-tuning galaninergic signaling in tissue-specific contexts.
Galanin receptors constitute a subfamily of G protein-coupled receptors (GPCRs) comprising three subtypes: Galanin Receptor 1 (GALR1), Galanin Receptor 2 (GALR2), and Galanin Receptor 3 (GALR3). These receptors exhibit distinct G-protein coupling preferences and downstream signaling pathways. GALR1 and GALR3 primarily signal through Gαi/o proteins, mediating inhibition of adenylate cyclase, reduction of intracellular cyclic adenosine monophosphate (cAMP) levels, and activation of G protein-gated inwardly rectifying potassium (GIRK) channels [3] [7] [8]. In contrast, GALR2 preferentially couples to Gαq/11 proteins, activating phospholipase C beta (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), and mobilizing intracellular calcium stores [3] [7] [10]. This differential coupling underlies the diverse physiological outcomes of galanin signaling, ranging from neuronal inhibition (via GALR1/GALR3) to excitatory modulation (via GALR2).
Table 2: Galanin Receptor Subtypes and Their Signaling Mechanisms
Receptor Subtype | Primary G-Protein Coupling | Key Signaling Pathways | Tissue Distribution | Ligand Binding Affinity for Galanin(5-29) |
---|---|---|---|---|
GALR1 | Gαi/o | ↓ cAMP, K+ channel activation | CNS neurons, dorsal root ganglia | Low affinity (lacks N-terminal binding domain) |
GALR2 | Gαq/11 | PLCβ activation → IP3/DAG → Ca2+ mobilization | Wide distribution (CNS, PNS, endocrine) | Moderate affinity (binds mid/C-terminal regions) |
GALR3 | Gαi/o | ↓ cAMP, K+ channel activation | Hypothalamus, brainstem, heart | Low affinity |
The binding specificity of galanin fragments exhibits marked dependence on their structural composition. Full-length galanin demonstrates high-affinity binding (subnanomolar range) for all three receptor subtypes, primarily through interactions involving its conserved N-terminal residues (1-15) [7] [8]. Structural studies using cryoelectron microscopy reveal that galanin binds at the extracellular vestibule of GALR1 and GALR2, nearly parallel to the membrane plane, with its N-terminus positioned between transmembrane domains 1 and 7 [7]. In contrast, galanin(5-29), lacking the critical N-terminal domain essential for receptor activation, exhibits significantly reduced affinity for GALR1 and GALR3 but retains moderate binding capacity for GALR2 [8] [10]. This differential binding profile arises because GALR2 possesses a distinct binding pocket capable of accommodating mid-to-C-terminal regions of galanin, whereas GALR1 and GALR3 exhibit greater dependence on N-terminal interactions [7] [8]. Additionally, zinc ions function as negative allosteric modulators of GALR1 but not GALR2, introducing another layer of regulatory complexity to galanin fragment signaling [7].
C-terminal galanin fragments, including galanin(5-29), hold substantial biological significance beyond serving as degradation products of the parent peptide. These fragments function as endogenous ligands with distinct receptor activation profiles and physiological effects compared to full-length galanin. Galanin(5-29) serves as the direct precursor for galanin message-associated peptide (GMAP), a 59-60 amino acid peptide derived from the C-terminal region of preprogalanin [2] [8]. GMAP exhibits unique biological activities that diverge from those of galanin, including modulation of spinal flexor reflexes in rats and potent antifungal properties through interactions with innate immune cells [2] [8]. Research indicates that GMAP can inhibit forskolin-stimulated adenylate cyclase activity in spinal cord tissue, suggesting potential interactions with Gαi-coupled pathways despite lacking high-affinity binding to canonical galanin receptors [2]. This implies that GMAP, and possibly its precursor galanin(5-29), may act through non-canonical receptors or receptor complexes yet to be fully characterized.
Table 3: Proteolytic Cleavage Sites Generating Galanin Fragments
Cleavage Site | Resulting Fragment(s) | Enzymes Involved | Functional Implications |
---|---|---|---|
Arg32-↓-Gly33 | Mature galanin (1-29/30) | Prohormone convertase 1/2 | Liberation of active galanin for receptor binding |
Arg58-↓-Ser59 (porcine) | Galanin(1-29) and GMAP(59-123) | Carboxypeptidase E | Separation of galanin from GMAP domain |
Additional processing | Galanin(5-29) | Endopeptidases (unspecified) | Generation of potential antagonist/modulator fragments |
Functionally, galanin fragments exhibit context-dependent activities within physiological systems. While the N-terminal fragment galanin(1-15) demonstrates cardioprotective effects in ischemia/reperfusion models by reducing apoptosis and mitochondrial reactive oxygen species production [4], C-terminal fragments like galanin(5-29) may exhibit antagonistic properties at certain galanin receptor subtypes. Experimental evidence suggests that galanin(5-29) can act as a functional antagonist at GALR1 receptors, potentially inhibiting the effects of full-length galanin in specific neuronal pathways [8]. This antagonistic activity positions galanin(5-29) as a potential endogenous modulator of galaninergic tone. Furthermore, the differential expression of galanin fragments in pathological conditions—such as upregulated galanin expression in injured neurons and colorectal cancer tissue [3] [8]—suggests their involvement in pathophysiological processes including neuroregeneration, neuropathic pain, and tumor microenvironment modulation. The presence of galanin(5-29) and related fragments in tissue-specific contexts highlights the importance of localized proteolytic processing in generating peptide diversity and fine-tuning galaninergic signaling outcomes beyond what is encoded in the genome alone.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9